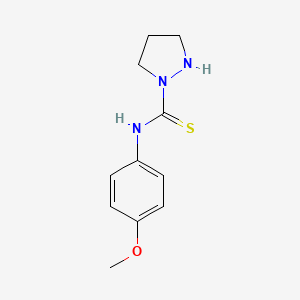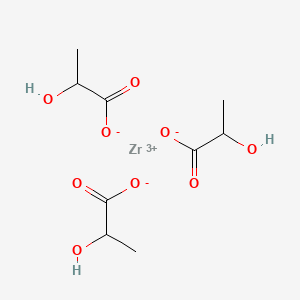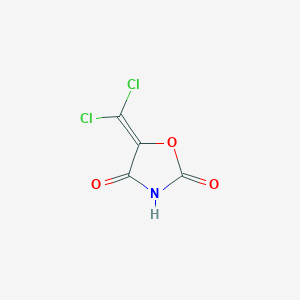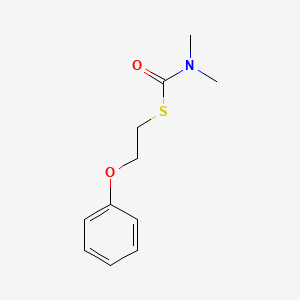
S-(2-Phenoxyethyl) dimethylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-Phenoxyethyl) dimethylcarbamothioate is an organic compound with the molecular formula C11H15NO2S It is a derivative of carbamothioic acid and is characterized by the presence of a phenoxyethyl group attached to the sulfur atom of the carbamothioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-Phenoxyethyl) dimethylcarbamothioate typically involves the reaction of 2-phenoxyethanol with dimethylthiocarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Phenoxyethanol+Dimethylthiocarbamoyl chloride→S-(2-Phenoxyethyl) dimethylcarbamothioate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
S-(2-Phenoxyethyl) dimethylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the carbamothioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted phenoxyethyl derivatives.
Aplicaciones Científicas De Investigación
S-(2-Phenoxyethyl) dimethylcarbamothioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of S-(2-Phenoxyethyl) dimethylcarbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. The exact molecular pathways and targets can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate
- Phenoxyethyl piperidine
- Phenoxyethyl morpholine
Uniqueness
S-(2-Phenoxyethyl) dimethylcarbamothioate is unique due to its specific structural features, such as the phenoxyethyl group and the carbamothioate moiety. These features confer distinct chemical reactivity and biological activity compared to other similar compounds. For example, the presence of the phenoxyethyl group can influence the compound’s lipophilicity and ability to interact with biological membranes, making it a valuable tool in various research and industrial applications.
Propiedades
Número CAS |
65473-65-6 |
|---|---|
Fórmula molecular |
C11H15NO2S |
Peso molecular |
225.31 g/mol |
Nombre IUPAC |
S-(2-phenoxyethyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C11H15NO2S/c1-12(2)11(13)15-9-8-14-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
Clave InChI |
FFDKGXJFDWHQAS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)SCCOC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



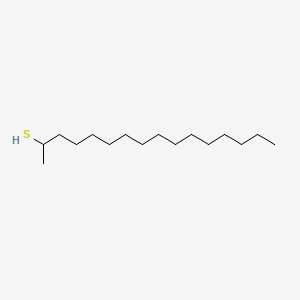
![3-(Furan-2-yl)-6-methyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one](/img/structure/B14484864.png)
![[cyano-(3-phenoxyphenyl)methyl] (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14484870.png)





![(3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one](/img/structure/B14484906.png)
